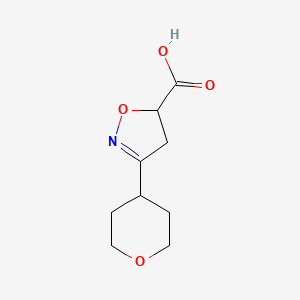
3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as Oxazolecarboxylic acid or Oxazole-5-carboxylic acid. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The chemical formula of this compound is C7H9NO4.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves the reaction of 4-hydroxy-2,5-dimethylfuran-3(2H)-one with ethyl 2-aminoacetate to form 3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid ethyl ester. The ester is then hydrolyzed to form the desired carboxylic acid.
Starting Materials
4-hydroxy-2,5-dimethylfuran-3(2H)-one, ethyl 2-aminoacetate, sodium hydroxide, water, ethanol
Reaction
Step 1: 4-hydroxy-2,5-dimethylfuran-3(2H)-one is reacted with ethyl 2-aminoacetate in ethanol at reflux temperature to form 3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid ethyl ester., Step 2: The ester is then hydrolyzed using sodium hydroxide in water to form the desired carboxylic acid.
作用機序
The mechanism of action of 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is not fully understood. However, it is believed that the compound works by inhibiting the growth and replication of microorganisms such as fungi and bacteria.
生化学的および生理学的効果
The biochemical and physiological effects of 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid have been studied in various experiments. It has been found to have low toxicity levels, which make it safe for use in laboratory experiments. The compound has also been found to have a low binding affinity for human serum albumin, which means that it is not likely to cause any adverse effects in the human body.
実験室実験の利点と制限
One of the advantages of using 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid in laboratory experiments is its low toxicity levels. This makes it safe to handle and use in experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. One of the areas where this compound has potential applications is in the development of new drugs to treat infections caused by fungi and bacteria. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in other fields such as agriculture and material science.
Conclusion:
In conclusion, 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and to identify new areas where it can be used.
科学的研究の応用
3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been the subject of scientific research due to its potential applications in various fields. One of the areas where this compound has been studied is in the development of new drugs. It has been found to have potential antifungal and antibacterial properties, which make it a promising candidate for the development of new drugs to treat infections caused by these microorganisms.
特性
IUPAC Name |
3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c11-9(12)8-5-7(10-14-8)6-1-3-13-4-2-6/h6,8H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOORHINADPDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

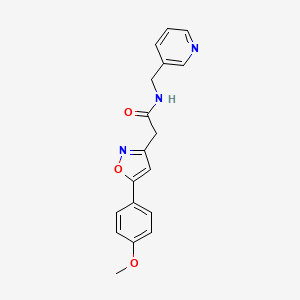
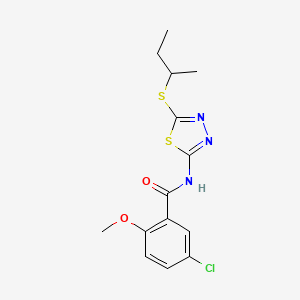
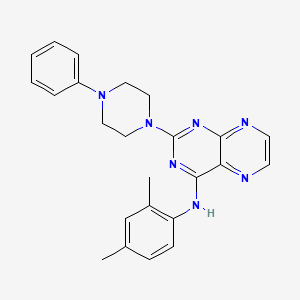
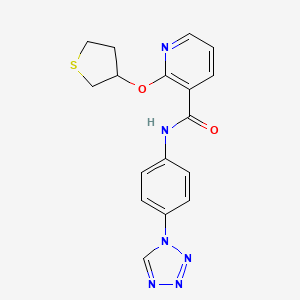
![N-(3,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2461026.png)
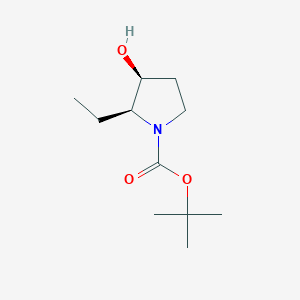
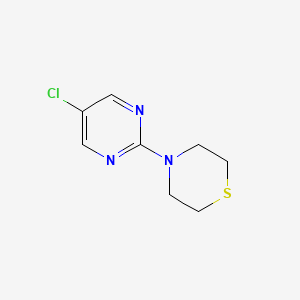
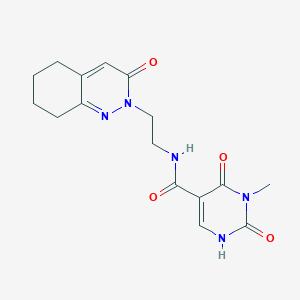
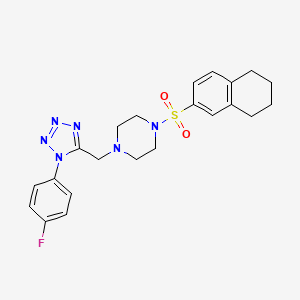
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2461031.png)

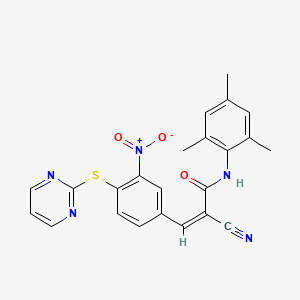
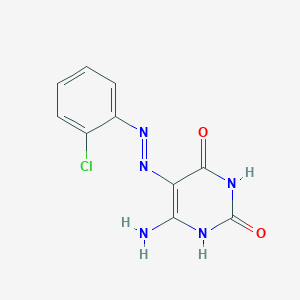
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2461039.png)